- Preparation of 3-aryl-5-substituted-isoquinolin-1-one compounds as PARP inhibitors, World Intellectual Property Organization, , ,

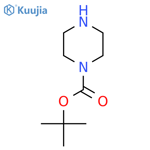

Cas no 936694-19-8 (tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate)

![tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate structure](https://ja.kuujia.com/scimg/cas/936694-19-8x500.png)

936694-19-8 structure

商品名:tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate

CAS番号:936694-19-8

MF:C22H35BN2O4

メガワット:402.335306406021

MDL:MFCD16294502

CID:1024917

PubChem ID:53216820

tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate

- 4-(4-Boc-1-piperazinylmethyl)benzeneboronic acid pinacol ester

- 4-((4-BOC-PIPERAZINE)METHYL) PHENYLBORONIC ACID PINACOL ESTER

- tert-butyl 4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate

- tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine-1-carboxylate

- tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate

-

- MDL: MFCD16294502

- インチ: 1S/C22H35BN2O4/c1-20(2,3)27-19(26)25-14-12-24(13-15-25)16-17-8-10-18(11-9-17)23-28-21(4,5)22(6,7)29-23/h8-11H,12-16H2,1-7H3

- InChIKey: AAEYFMAHSYKHGD-UHFFFAOYSA-N

- ほほえんだ: O=C(N1CCN(CC2C=CC(B3OC(C)(C)C(C)(C)O3)=CC=2)CC1)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 402.26900

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 29

- 回転可能化学結合数: 6

じっけんとくせい

- 密度みつど: 1.10±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 125-130 °C

- PSA: 51.24000

- LogP: 2.91430

tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- ちょぞうじょうけん:Store at room temperature

tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-333678-1g |

tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate |

936694-19-8 | 95% | 1g |

$40.0 | 2023-09-04 | |

| Enamine | EN300-333678-0.05g |

tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate |

936694-19-8 | 95% | 0.05g |

$19.0 | 2023-09-04 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T96400-5g |

tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate |

936694-19-8 | 95% | 5g |

¥2102.0 | 2023-09-06 | |

| Apollo Scientific | OR303445-5g |

4-((4-Boc-piperazine)methyl) phenylboronic acid pinacol ester |

936694-19-8 | 97% | 5g |

£36.00 | 2025-02-19 | |

| Key Organics Ltd | AS-2353-0.5G |

4-((4-Boc-piperazine)methyl) phenylboronic acid pinacol ester |

936694-19-8 | >95% | 0.5g |

£46.00 | 2025-02-08 | |

| Key Organics Ltd | AS-2353-10MG |

4-((4-Boc-piperazine)methyl) phenylboronic acid pinacol ester |

936694-19-8 | >95% | 10mg |

£63.00 | 2025-02-08 | |

| Enamine | EN300-333678-0.25g |

tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate |

936694-19-8 | 95% | 0.25g |

$20.0 | 2023-09-04 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B918760-10g |

4-(4-Boc-1-piperazinylmethyl)benzeneboronic acid pinacol ester |

936694-19-8 | 95% | 10g |

¥1,713.60 | 2022-09-02 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T96400-1g |

tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate |

936694-19-8 | 95% | 1g |

¥572.0 | 2023-09-06 | |

| Ambeed | A456132-10g |

tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate |

936694-19-8 | 95% | 10g |

$96.0 | 2025-02-24 |

tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dimethylformamide , Tetrahydrofuran ; 16 h, rt

リファレンス

ごうせいかいろ 2

はんのうじょうけん

リファレンス

- Heterocyclic compounds as toll-like receptor inhibitors and their preparation, World Intellectual Property Organization, , ,

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, rt

リファレンス

- Oxazoles and related compounds as tyrosine kinase inhibitors and their preparation and use in the treatment of kinase-mediated diseases, World Intellectual Property Organization, , ,

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 4 h, rt

リファレンス

- Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2, European Journal of Medicinal Chemistry, 2022, 227,

ごうせいかいろ 5

はんのうじょうけん

リファレンス

- Synthesis of heterobifunctional BRAF degraders as anticancer agents, World Intellectual Property Organization, , ,

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; rt → reflux; 4 h, reflux; reflux → rt

リファレンス

- Thienopyridine and thienopyrimidine derivatives and their preparation, pharmaceutical compositions, and use as inhibitors of VEGF receptor and HGF receptor signaling for treatment of proliferative diseases, World Intellectual Property Organization, , ,

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; overnight, 80 °C

リファレンス

- Process for preparation of 1,5,7-tri-substituted isoquinoline derivatives and use in medicines, World Intellectual Property Organization, , ,

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Sodium carbonate Solvents: Acetonitrile ; 3 h, 80 °C; cooled

リファレンス

- Microwave-mediated reduction of heterocycle- and fluorine-containing nitroaromatics with Mo(CO)6 and DBU, Tetrahedron, 2008, 64(44), 10195-10200

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 16 h, 90 °C

リファレンス

- Preparation of substituted heterobicyclic compounds, compositions and medicinal applications thereof, World Intellectual Property Organization, , ,

ごうせいかいろ 10

はんのうじょうけん

リファレンス

- Preparation of pyrrolo[3,2-c]pyridine derivatives as TLR inhibitors, World Intellectual Property Organization, , ,

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; 3 h, rt

リファレンス

- Indazole compound or salt thereof, and pharmaceutical composition, World Intellectual Property Organization, , ,

ごうせいかいろ 12

はんのうじょうけん

リファレンス

- Preparation of substituted heterobicyclic compounds, compositions and medicinal applications thereof, India, , ,

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, rt

リファレンス

- Oxazoles and related compounds as FLT3 kinase inhibitors and their preparation and use in the treatment of autoimmune disease, World Intellectual Property Organization, , ,

ごうせいかいろ 14

はんのうじょうけん

リファレンス

- Preparation of substituted heterobicyclic compounds, compositions and medicinal applications thereof, India, , ,

ごうせいかいろ 15

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; rt; 16 h, 90 °C

リファレンス

- Preparation of novel bifunctional compounds as MerTK degraders and uses thereof, World Intellectual Property Organization, , ,

ごうせいかいろ 16

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 4 h, 80 °C

リファレンス

- Preparation of triazolopyridine compounds as antitumor agents, China, , ,

ごうせいかいろ 17

はんのうじょうけん

1.1 Reagents: 4-Methylmorpholine Solvents: Tetrahydrofuran ; 45 min, 150 °C

1.2 Reagents: Tris(hydroxymethyl)aminomethane , Methyl isocyanate Solvents: Tetrahydrofuran ; 5 min, 150 °C

1.2 Reagents: Tris(hydroxymethyl)aminomethane , Methyl isocyanate Solvents: Tetrahydrofuran ; 5 min, 150 °C

リファレンス

- Microwave-mediated synthesis of an arylboronate library, ACS Combinatorial Science, 2011, 13(1), 24-31

ごうせいかいろ 18

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 16 h, 90 °C

リファレンス

- Preparation of substituted heterobicyclic compounds, compositions and medicinal applications thereof as Btk inhibitors, United States, , ,

tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate Raw materials

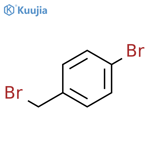

- 4-Bromobenzyl bromide

- N-Boc-piperazine

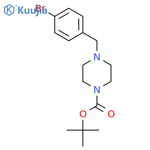

- tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate

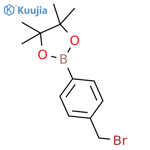

- 2-[4-(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Bis(pinacolato)diborane

tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate Preparation Products

tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate 関連文献

-

Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921

-

Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722

-

Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118

-

Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

936694-19-8 (tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate) 関連製品

- 321998-19-0(5-(4-Methoxyphenyl)sulfanyl-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde)

- 89639-36-1(3-amino-5-chloro-2-methylpyridine)

- 2648937-19-1((2R)-2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}pentanoic acid)

- 2159869-07-3(2,2-dimethyl-1-(2-methylidenebutyl)cyclopropane-1-carbaldehyde)

- 1805550-43-9(3-(Bromomethyl)-2-(difluoromethyl)-4-methyl-6-nitropyridine)

- 1210387-26-0(4-(Difluoromethoxy)pyridine)

- 1806753-03-6(6-(Bromomethyl)-3-methoxy-4-methyl-2-(trifluoromethoxy)pyridine)

- 143366-05-6(2-(1,3-Thiazolidin-2-yl)ethan-1-ol)

- 2384955-44-4(3-(tert-butoxy)carbonyl-2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylic acid)

- 2156564-97-3(3-(5-chloro-2-iodophenyl)-4-methyl-1H-pyrazol-5-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:936694-19-8)tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate

清らかである:99%

はかる:25g

価格 ($):177.0